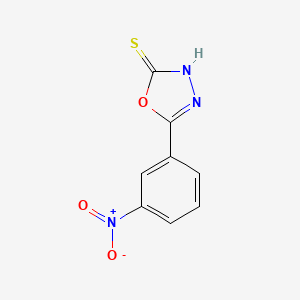

5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol

Übersicht

Beschreibung

5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains an oxadiazole ring substituted with a nitrophenyl group and a thiol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol typically involves the reaction of 3-nitrobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring. The reaction conditions generally include heating the mixture under reflux for several hours, followed by neutralization with a base such as potassium hydroxide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Analyse Chemischer Reaktionen

Thione-Thiol Tautomerism

The compound exists in a dynamic equilibrium between thiol (A ) and thione (B ) forms (Fig. 1), confirmed by FT-IR spectra showing bands at 3174 cm⁻¹ (N–H stretching) and 2549 cm⁻¹ (S–H stretching) . This tautomerism facilitates diverse reactivity patterns.

Fig. 1: Thione-thiol equilibrium of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol .

Nucleophilic Substitution Reactions

The thiol group undergoes nucleophilic substitution with electrophiles under basic conditions:

Reaction with Alkyl Halides

-

Example : Reaction with methyl iodide yields 5-(3-nitrophenyl)-2-(methylthio)-1,3,4-oxadiazole (m.p. 145–147°C) .

Reaction with Acid Chlorides

-

Example : Reaction with 1-naphthoyl chloride produces 2-(1-naphthoylthio)-5-(3-nitrophenyl)-1,3,4-oxadiazole (yield: 75–81%) .

Table 1: Representative S-substituted derivatives and yields .

| Electrophile | Product Class | Yield (%) |

|---|---|---|

| Methyl iodide | S-alkyl derivative | 85 |

| Benzyl chloride | S-benzyl derivative | 78 |

| Acetyl chloride | Thioester | 82 |

Formation of Thiadiazole Derivatives

-

Mechanism : Condensation followed by cyclization.

-

Product : 5-[((5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl]-1,3,4-thiadiazol-2-amine (m.p. 210–212°C) .

Thia-Michael Addition

-

Product : Aryl thioethers (e.g., 3a–m ).

-

Note : Reduced nucleophilicity of the thiol group in 5-(4-nitrophenyl) analogs lowers reaction yields (e.g., 3k : 45% vs. 3a : 81%) .

Protonation and Salt Formation

Enzyme Inhibition Activity

While not a direct chemical reaction, S-substituted derivatives exhibit bioactivity:

Structural Characterization

Key spectral data for this compound:

Comparative Reactivity

Electron-withdrawing nitro groups enhance electrophilic substitution but reduce nucleophilicity at sulfur compared to electron-donating substituents (e.g., methoxy) .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol can be synthesized through various methods involving the reaction of 3-nitrobenzoic acid with hydrazine and subsequent transformations to yield the desired thiol derivative. The compound's structure is characterized by the presence of a nitrophenyl group attached to the oxadiazole ring, which contributes to its biological properties .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant cytotoxicity against various cancer cell lines:

- Mechanism of Action : The compound has been shown to inhibit telomerase activity in cancer cells, which is crucial for cancer cell proliferation. For instance, derivatives of 1,3,4-oxadiazoles have demonstrated IC50 values in the low micromolar range against gastric and breast cancer cell lines .

- Case Studies : A study by Salahuddin et al. reported that certain derivatives exhibited over 90% growth inhibition in CNS and renal cancer models . Another investigation showed that specific oxadiazole derivatives had significantly lower IC50 values compared to established chemotherapeutics like staurosporine .

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been documented extensively:

- Broad Spectrum Activity : Compounds with the oxadiazole moiety have shown activity against a range of pathogens, including bacteria and fungi. For example, certain derivatives demonstrated effective inhibition against drug-resistant strains of Mycobacterium tuberculosis with MIC values ranging from 4 to 16 µM .

- Mechanisms : The antimicrobial action is hypothesized to involve disruption of microbial cell membranes and interference with metabolic pathways .

Antioxidant and Anti-inflammatory Effects

Research has indicated that this compound possesses antioxidant properties:

- Oxidative Stress Reduction : The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress markers in various biological systems. This activity suggests potential applications in treating conditions associated with oxidative damage .

- Anti-inflammatory Potential : Some studies have reported that derivatives can modulate inflammatory pathways, offering therapeutic avenues for inflammatory diseases .

Summary of Applications

| Application Type | Description | Key Findings |

|---|---|---|

| Anticancer | Inhibition of telomerase; cytotoxicity against cancer cell lines | Significant IC50 values; effective against multiple cancers |

| Antimicrobial | Activity against bacteria and fungi | Effective against drug-resistant M. tuberculosis strains |

| Antioxidant | Reduction of oxidative stress | Scavenging free radicals; potential in oxidative stress-related conditions |

| Anti-inflammatory | Modulation of inflammatory pathways | Potential therapeutic use in inflammatory diseases |

Wirkmechanismus

The mechanism of action of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The oxadiazole ring can also interact with biological macromolecules through hydrogen bonding and π-π interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine

- 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine

- Thiazole derivatives

Uniqueness

5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of both a nitrophenyl group and a thiol group, which confer distinct chemical reactivity and biological activity.

Biologische Aktivität

5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological screening of this compound and its derivatives, highlighting their potential applications in various therapeutic areas.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-nitrophenyl hydrazine with appropriate carboxylic acids or their derivatives. The resulting compound can be further modified to produce various S-substituted derivatives. Characterization methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are commonly employed to confirm the structures of synthesized compounds .

Biological Activity Overview

The biological activity of this compound and its derivatives spans several areas, including:

- Antimicrobial Activity : Numerous studies have demonstrated that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, often outperforming standard antibiotics like ampicillin .

- Antifungal Activity : The compound has also been evaluated for antifungal activity. In vitro assays revealed that certain derivatives possess substantial antifungal effects against strains such as Aspergillus niger and Candida albicans. Notably, some derivatives exhibited activities comparable to established antifungal agents like terbinafine .

- Anticancer Potential : Research indicates that this compound may have anticancer properties. Some derivatives have been tested against various cancer cell lines, demonstrating inhibitory effects on cell proliferation. For example, specific modifications of the oxadiazole structure led to enhanced activity against human colon adenocarcinoma cells .

Antimicrobial Activity

A series of studies highlighted the antimicrobial efficacy of this compound derivatives:

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5a | Staphylococcus aureus | 0.03 | |

| 5b | Escherichia coli | 0.05 | |

| 5c | Klebsiella pneumoniae | 0.10 |

These results indicate a strong potential for these compounds in treating infections caused by resistant bacterial strains.

Antifungal Activity

In antifungal evaluations:

These findings suggest that certain derivatives could serve as effective alternatives to conventional antifungal therapies.

Anticancer Activity

The anticancer effects were assessed using various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 7a | Human colon adenocarcinoma (HT-29) | 10.0 | |

| 7b | Human lung adenocarcinoma (A549) | 15.0 |

The data indicates promising anticancer activity that warrants further investigation into the mechanisms involved.

Case Studies

Several case studies have been published detailing the biological activity of this compound:

- Antimicrobial Study : A study by Alghamdi et al. demonstrated that a series of aryl-1,3,4-oxadiazole-benzothiazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria with MIC values comparable to amoxicillin .

- Antifungal Evaluation : Research conducted by Dhumal et al. explored the antifungal properties of oxadiazole derivatives against Aspergillus species, revealing that modifications at specific positions enhanced their efficacy significantly compared to standard treatments .

Eigenschaften

IUPAC Name |

5-(3-nitrophenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3S/c12-11(13)6-3-1-2-5(4-6)7-9-10-8(15)14-7/h1-4H,(H,10,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBROPFHVKCQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355258 | |

| Record name | 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41421-07-2 | |

| Record name | 41421-07-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.